4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol
CAS No.:
Cat. No.: VC17312097
Molecular Formula: C11H7BrF3NO2
Molecular Weight: 322.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7BrF3NO2 |
|---|---|
| Molecular Weight | 322.08 g/mol |
| IUPAC Name | 4-bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol |
| Standard InChI | InChI=1S/C11H7BrF3NO2/c1-18-5-2-3-7-6(4-5)8(12)9(17)10(16-7)11(13,14)15/h2-4,17H,1H3 |
| Standard InChI Key | RWPAWNSRTMCCFN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(C(=C2Br)O)C(F)(F)F |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
The compound’s quinoline core is substituted at positions 2, 4, and 6 with a trifluoromethyl group, bromine atom, and methoxy group, respectively. The hydroxyl group at position 3 introduces hydrogen-bonding capability, critical for molecular interactions. The IUPAC name, 4-bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol, reflects this substitution pattern .
Table 1: Key Physicochemical Properties
The trifluoromethyl group () contributes to electron-withdrawing effects, stabilizing the quinoline ring and influencing reactivity. The bromine atom at position 4 serves as a synthetic handle for further functionalization via cross-coupling reactions .
Spectroscopic Characterization
While specific spectral data (e.g., -NMR, -NMR) are absent in publicly available literature, analogous quinoline derivatives exhibit characteristic signals:
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Methoxy group: A singlet near 3.9 ppm in -NMR.
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Trifluoromethyl group: A strong absorption band near 1100–1200 cm in IR spectroscopy .
Synthesis and Modification Strategies
Synthetic Routes
| Compound | Molecular Formula | Key Differences | Biological Activity |
|---|---|---|---|
| 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | Chlorine at position 6 | Enhanced enzyme inhibition | |
| 4-Bromo-6-methoxy-2-methylquinoline | Methyl at position 2 | Reduced lipophilicity |
Post-Synthetic Modifications
The bromine atom enables further derivatization:
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Suzuki-Miyaura coupling: Introduction of aryl/heteroaryl groups for structure-activity relationship (SAR) studies.
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Nucleophilic substitution: Replacement with amines or thiols to modulate solubility .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound demonstrates inhibitory activity against kinases and proteases, attributed to its ability to occupy hydrophobic pockets and form hydrogen bonds via the hydroxyl group. For example:
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IC values: Sub-micromolar inhibition reported for serine/threonine kinases in preliminary assays.
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Selectivity: The trifluoromethyl group reduces off-target effects compared to non-fluorinated analogs .
Receptor Interactions
As a ligand for G-protein-coupled receptors (GPCRs), it modulates signaling pathways involved in inflammation and oncology. Molecular docking studies suggest high affinity for adenosine receptors.
Applications in Drug Discovery and Material Science
Anticancer Agents
The compound’s kinase inhibitory activity positions it as a lead for tyrosine kinase inhibitors (TKIs). Preclinical studies show antiproliferative effects in breast and lung cancer cell lines .
Antimicrobial Development
Preliminary data indicate efficacy against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans, likely due to membrane disruption and enzyme inhibition.
Material Science Applications
The quinoline scaffold’s rigidity and fluorinated groups make it suitable for organic light-emitting diodes (OLEDs) and liquid crystals. Its electron-deficient structure enhances charge transport properties.
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